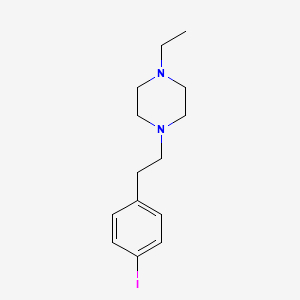
1-Ethyl-4-(4-iodophenethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-4-(4-iodophenethyl)piperazine is a compound belonging to the class of piperazine derivatives Piperazine compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-(4-iodophenethyl)piperazine typically involves the reaction of 1-ethylpiperazine with 4-iodobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-4-(4-iodophenethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The iodophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated iodophenyl groups.
Substitution: Substituted derivatives with different functional groups replacing the iodine atom.
Applications De Recherche Scientifique
1-Ethyl-4-(4-iodophenethyl)piperazine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of 1-Ethyl-4-(4-iodophenethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors, thereby influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
- 1-(2-(Diphenylmethoxy)ethyl)-4-(2-(4-azido-3-iodophenyl)ethyl)piperazine
- 4-Iodoacetophenone
- Piperazine,1-[2-(4-azido-3-iodophenyl)ethyl]-4-[2-(diphenylmethoxy)ethyl]
Comparison: 1-Ethyl-4-(4-iodophenethyl)piperazine is unique due to its specific structural features, such as the ethyl group on the piperazine ring and the iodophenyl group. These structural elements contribute to its distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, biological activity, and pharmacokinetic properties, making it a valuable compound for various research and industrial purposes.
Propriétés
Formule moléculaire |
C14H21IN2 |
|---|---|
Poids moléculaire |
344.23 g/mol |
Nom IUPAC |
1-ethyl-4-[2-(4-iodophenyl)ethyl]piperazine |
InChI |
InChI=1S/C14H21IN2/c1-2-16-9-11-17(12-10-16)8-7-13-3-5-14(15)6-4-13/h3-6H,2,7-12H2,1H3 |
Clé InChI |
VRLYIUVJZSIZSC-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(CC1)CCC2=CC=C(C=C2)I |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
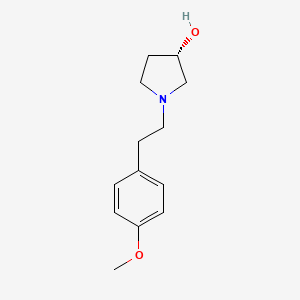
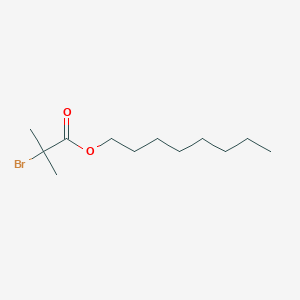
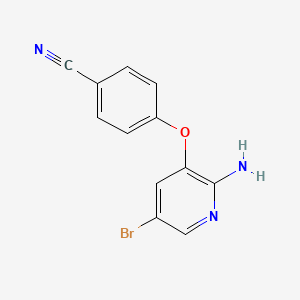
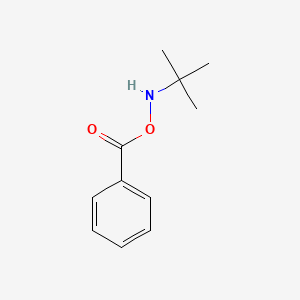

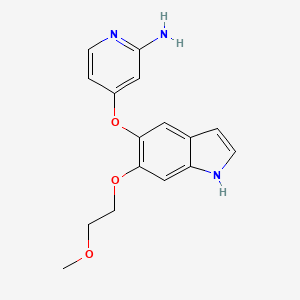
![1-[3-(4-Chlorobenzoyl)propyl]-4-benzamidopiperidine](/img/structure/B8312681.png)

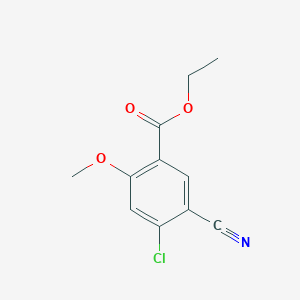
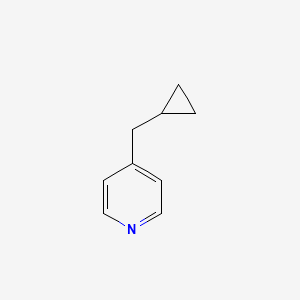
![2-Formyl-4-iodo-benzo[b]thiophene](/img/structure/B8312710.png)
![5,6-Dihydro-4H-cyclopenta[b]furan-2-carboxylic acid methyl ester](/img/structure/B8312721.png)
![4-(5-Methoxy-pyridin-3-yl)-2-morpholin-4-yl-7-pyridin-4-yl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8312729.png)
![8-methylimidazo[1,5-d]-as-triazine-4(3H)-thione](/img/structure/B8312735.png)
